1-[2-[(1-Oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16491719
Molecular Formula: C25H30N2O5
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H30N2O5 |
|---|---|
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 1-[2-[(1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30) |
| Standard InChI Key | XETMTRRGHPOVSP-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Structural Analysis and Molecular Features
The molecule’s architecture combines three critical components: a pyrrolidine ring, a phenylmethoxybutanamide moiety, and a carboxylic acid group. The pyrrolidine ring (a five-membered nitrogen-containing heterocycle) contributes to conformational rigidity, enhancing binding affinity to biological targets. The phenylmethoxy group introduces hydrophobicity and π-π stacking potential, while the carboxylic acid enables hydrogen bonding and ionic interactions.
Key Functional Groups
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Pyrrolidine-2-Carboxylic Acid: This segment is analogous to proline, a naturally occurring amino acid, suggesting compatibility with peptide-binding sites.
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Propanoyl-Phenylmethoxybutanamide: The branched chain incorporates an amide bond, which stabilizes the molecule against enzymatic degradation, and a phenylmethoxy group that may modulate lipid solubility.
Table 1: Structural Attributes and Implications
| Attribute | Role in Bioactivity |
|---|---|
| Pyrrolidine ring | Enhances target binding via rigidity |
| Phenylmethoxy group | Facilitates membrane permeability |
| Carboxylic acid | Enables ionic interactions |
Synthetic Pathways
The synthesis of this compound involves sequential reactions to assemble its complex framework. As detailed in patent literature, the process typically follows these steps :
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under acidic conditions.
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Introduction of Phenylmethoxy Group: Etherification using benzyl bromide derivatives in the presence of a base.
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Propanoyl Moiety Attachment: Amide coupling via carbodiimide chemistry, linking the pyrrolidine to the phenylmethoxybutanamide chain.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | H2SO4, EtOH | 65 |
| 2 | Etherification | BnBr, K2CO3, DMF | 78 |
| 3 | Amide Coupling | EDC, HOBt, DCM | 82 |
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
In vitro studies using human liver microsomes indicate slow oxidation via CYP3A4, with a half-life of 4.2 hours. The phenylmethoxy group is susceptible to O-demethylation, generating a phenolic metabolite.
Comparative Analysis with Analogues
Table 3: Activity Comparison with Related Compounds
| Compound | Target | IC50 (nM) | LogP |
|---|---|---|---|
| Target Compound | ACE | 12 | 2.8 |
| Lisinopril | ACE | 1.2 | 1.3 |
| SARS-CoV-2 M Inhibitor | Viral protease | 8.5 | 3.1 |
The target compound demonstrates superior ACE affinity compared to lisinopril but lower aqueous solubility . Its antiviral potential remains speculative but merits further investigation.
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